molecular formula C17H12Cl2N2OS B13719998 5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one

5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one

Cat. No.: B13719998
M. Wt: 363.3 g/mol
InChI Key: BWCAPWWISDWEOB-UHFFFAOYSA-N
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Description

5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one is a synthetic organic compound known for its diverse applications in scientific research This compound belongs to the class of imidazolidinones, which are characterized by a five-membered ring containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-thioxo-3-p-tolyl-imidazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidazolidinone derivatives

    Substitution: Amino or thiol-substituted imidazolidinone derivatives

Scientific Research Applications

5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s dichlorobenzylidene and p-tolyl groups play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one is unique due to its specific structural features, such as the presence of both dichlorobenzylidene and p-tolyl groups

Properties

Molecular Formula

C17H12Cl2N2OS

Molecular Weight

363.3 g/mol

IUPAC Name

5-[(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H12Cl2N2OS/c1-10-2-5-12(6-3-10)21-16(22)15(20-17(21)23)9-11-4-7-13(18)14(19)8-11/h2-9H,1H3,(H,20,23)

InChI Key

BWCAPWWISDWEOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)NC2=S

Origin of Product

United States

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